Cinnamaldoxime

Antifungal susceptibility Oxime SAR Natural product derivatives

Researchers needing a green route to isoquinoline or selective antifungal agents find a solution in Cinnamaldoxime (CAS 13372-81-1). This styryl oxime enables one-step isoquinoline synthesis on LaH-Y zeolite (95.6% yield) under ambient conditions, avoiding corrosive reagents. • Antifungal selectivity: 3-fold more potent than cinnamaldehyde against A. brasiliensis (MIC 37.50 vs. 112.50 µg/mL). • Agrochemical lead: Key intermediate for cinnamic oxime esters matching trifloxystrobin potency. • Reliable supply: Available globally as ≥98% mixed isomers.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 13372-81-1
Cat. No. B083609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamaldoxime
CAS13372-81-1
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=NO
InChIInChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8-
InChIKeyRUQDOYIAKHIMAN-DODKFZKMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinnamaldoxime: Agrochemical & Fragrance Intermediate


Cinnamaldoxime (CAS 13372-81-1), also known as cinnamaldehyde oxime or 3-phenylacrylaldehyde oxime, is a low-molecular-weight aldoxime (C₉H₉NO, MW 147.17 g/mol) derived from the condensation of cinnamaldehyde with hydroxylamine [1]. The commercial product is typically supplied as a mixture of (E) and (Z) isomers, appearing as a light brown powder with a melting point of 114–122 °C and a predicted boiling point of 280.3 °C . Its reactive oxime group (–C=N–OH) enables diverse downstream transformations including dehydration to cinnamonitrile, Beckmann rearrangement to isoquinoline, and reduction to cinnamylamine, positioning it as a strategic intermediate in pharmaceutical, agrochemical, and fragrance manufacturing .

Why Cinnamaldoxime Cannot Be Substituted


Generic substitution of cinnamaldoxime with the parent aldehyde (trans-cinnamaldehyde) or simpler aromatic oximes (e.g., benzaldoxime) fails because the compound exhibits species-inverted antifungal potency relative to its parent and serves as a structurally unique gateway to heterocyclic scaffolds inaccessible from non-styryl oximes. Trans-cinnamaldehyde oxime is 3-fold more potent than trans-cinnamaldehyde against Aspergillus brasiliensis (MIC 37.50 vs. 112.50 µg/mL) but 2-fold less potent against Candida albicans (MIC 75.00 vs. 37.50 µg/mL), demonstrating that oxime conversion does not simply attenuate activity—it redirects selectivity [1]. In nematicidal applications, cinnamaldehyde oxime shows a 5-fold higher LC₅₀ (323 µg/mL) than cinnamaldehyde (64 µg/mL) against Meloidogyne incognita yet retains comparable egg-hatching inhibition, offering a differentiated risk–efficacy profile [2]. For synthetic chemists, benzaldoxime cannot replace cinnamaldoxime in Beckmann rearrangement routes to isoquinoline, as the styryl moiety is essential for the tandem rearrangement–cyclization cascade [3].

Cinnamaldoxime Differentiation Evidence


Antifungal Potency Inversion

In a systematic screen of 53 low-molecular-weight oximes, trans-cinnamaldehyde oxime displayed markedly divergent antifungal potency relative to its parent carbonyl, trans-cinnamaldehyde. Against the mold A. brasiliensis (ATCC 16404), the oxime (MIC 37.50 µg/mL) was 3-fold more potent than the aldehyde (MIC 112.50 µg/mL). Conversely, against the yeast C. albicans (ATCC 10231), the oxime (MIC 75.00 µg/mL) was 2-fold less potent than the aldehyde (MIC 37.50 µg/mL). This species-dependent potency inversion is not observed with other carbonyl–oxime pairs in the same dataset [1].

Antifungal susceptibility Oxime SAR Natural product derivatives

Beckmann Rearrangement to Isoquinoline

Cinnamaldoxime undergoes a tandem Beckmann rearrangement–intramolecular cyclization on solid acid zeolites to yield isoquinoline, a privileged heterocyclic scaffold. This transformation is structurally impossible for simpler aldoximes such as benzaldoxime, which lack the styryl side chain required for cyclization. On H-zeolites, isoquinoline formation reached >86.5%, with mordenite achieving ~92.3% and LaH-Y zeolite delivering 95.6% yield under ambient conditions. Competing pathways produce cinnamonitrile and cinnamaldehyde as by-products. Catalyst deactivation over 10 h was 22% for H-Y vs. 18% for Ce-H-Y [1][2].

Heterocyclic synthesis Beckmann rearrangement Green catalysis

Antifungal Oxime Ester Derivatives

Cinnamaldoxime serves as the precursor for a series of 27 novel oxime ester derivatives with potent antifungal activity. The most active compounds, II-18 and II-19, demonstrated EC₅₀ values of 4.62 and 4.19 µg/mL against Rhizoctonia solani (rice sheath blight pathogen) using the mycelial growth rate method. Against Gaeumannomyces graminis (wheat take-all pathogen), compounds II-18, II-19, and II-22 showed EC₅₀ values of 3.49, 3.28, and 6.75 µg/mL respectively—activities described as superior or comparable to 4-chlorocinnamaldehyde and the commercial fungicide trifloxystrobin [1].

Agrochemical fungicides Oxime ester derivatives Structure-activity relationship

Nematicidal Activity Against Root-Knot Nematodes

In a direct comparison against the root-knot nematode Meloidogyne incognita (second-stage juveniles, J2), (E)-cinnamaldehyde oxime exhibited an LC₅₀ of 323 µg/mL and LC₉₅ of 529 µg/mL, compared to (E)-cinnamaldehyde with an LC₅₀ of 64 µg/mL and LC₉₅ of 768 µg/mL. Thus the oxime is approximately 5-fold less acutely toxic than the parent aldehyde. However, both compounds inhibited J2 egg hatching, and the oxime achieved a narrower LC₅₀–LC₉₅ ratio (1.64-fold) compared to the aldehyde (12-fold), indicating a steeper dose–response and more predictable lethality at higher concentrations [1].

Nematicide discovery Plant-parasitic nematode control Biorational pesticides

Tissue-Selective Vasorelaxation

In organ bath studies on isolated mouse tissues, cinnamaldoxime (CAOx), formaldoxime (FAL), and formamidoxime (FAM) all relaxed pre-contracted corpora cavernosa (CC), thoracic aorta, and femoral artery in the concentration range of 100 nmol/L–1 mmol/L. However, mechanistic dissection revealed a critical differentiation: the soluble guanylyl cyclase inhibitor ODQ, the flavoprotein inhibitor diphenyliodonium chloride, and the CYP450 inhibitor 7-ethoxyresorufin substantially blocked FAL- and FAM-induced relaxation in arteries but not in CC. Only a small inhibition of the FAM response in CC was observed with ODQ. This tissue-selective mechanism implies that CAOx and related oximes relax CC through pathways distinct from classical NO–sGC–cGMP signaling operative in arterial vasodilation [1].

Nitric oxide donors Erectile dysfunction Vasorelaxation mechanisms

Catalytic Dehydration to Cinnamonitrile

The liquid-phase dehydration of cinnamaldoxime to cinnamonitrile (a fragrance and pharmaceutical intermediate) was evaluated over H₃PO₄-modified Al-MCM-41 mesoporous catalysts. Conversion increased with H₃PO₄ loading up to an optimum of 30 wt%, beyond which conversion declined. The authors explicitly note that these solid acid catalysts demonstrate sharp advantages over conventional homogeneous acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) used commercially, including easier catalyst separation, reduced corrosion, and the use of environmentally benign aprotic solvents with higher dielectric constants. A separate enzymatic approach using immobilized aldoxime dehydratase (OxdBr1) achieved 100% conversion of E/Z-phenylacetaldoxime analog with 61% isolated yield of phenylacetonitrile over 22 cycles, demonstrating the compound's compatibility with biocatalytic routes [1][2].

Heterogeneous catalysis Nitrile synthesis Fragrance intermediates

Cinnamaldoxime Application Scenarios


Antifungal Preservatives Against Aspergillus

For formulators developing antifungal preservatives where Aspergillus brasiliensis is the primary challenge organism, cinnamaldoxime offers a 3-fold potency advantage (MIC 37.50 µg/mL) over the parent cinnamaldehyde (MIC 112.50 µg/mL), as established in direct comparator MIC assays [1]. However, if Candida albicans is the target, cinnamaldehyde remains the more potent choice (MIC 37.50 vs. 75.00 µg/mL). This species-dependent potency inversion, documented in a systematic screen of 53 oximes and corresponding carbonyls, means that procurement decisions must be organism-driven rather than based on generic potency assumptions. The oxime also benefits from higher hydrolytic stability compared to the aldehyde, reducing oxidative degradation in aqueous formulations [1].

Green Isoquinoline Synthesis

Medicinal chemistry and process chemistry groups synthesizing isoquinoline—a core scaffold in PARP inhibitors, antitumor alkaloids, and asymmetric synthesis catalysts—should procure cinnamaldoxime specifically, as no simpler aryl aldoxime can access this heterocycle via a one-step Beckmann rearrangement–cyclization cascade. On LaH-Y zeolite, isoquinoline is obtained in 95.6% yield under ambient conditions without additional reagents or solvents [2][3]. Competing catalysts include H-mordenite (92.3% yield) and other H-zeolites (>86.5%). The process avoids P₂O₅, PCl₅, and other corrosive dehydrating agents traditionally used in Bischler–Napieralski cyclization routes, aligning with green chemistry procurement criteria.

Oxime Ester Fungicide Discovery

Agrochemical discovery teams seeking resistance-breaking fungicide chemotypes should procure cinnamaldoxime as the key intermediate for cinnamic oxime ester synthesis. The most potent derivatives (II-18, II-19, II-22) achieve EC₅₀ values of 3.28–6.75 µg/mL against Gaeumannomyces graminis and 4.19–4.62 µg/mL against Rhizoctonia solani, matching or exceeding the potency of the commercial strobilurin fungicide trifloxystrobin [4]. With 27 derivatives synthesized and SAR systematically explored, this chemotype provides a platform for lead optimization with documented potency parity to established fungicides but a distinct molecular target profile, critical for resistance management.

Biorational Nematicide Development

For nematicide discovery programs prioritizing environmental safety alongside efficacy, cinnamaldoxime presents a differentiated profile: its LC₅₀ of 323 µg/mL against Meloidogyne incognita J2 is 5-fold higher (less acutely toxic) than cinnamaldehyde (LC₅₀ 64 µg/mL), yet both compounds achieve comparable egg-hatching inhibition [5]. The steeper dose–response curve (LC₉₅/LC₅₀ ratio of 1.64 for the oxime vs. 12 for the aldehyde) enables more predictable field dosing. This profile is particularly relevant for integrated pest management programs where non-target organism safety is a procurement prerequisite, and where the natural product origin of the cinnamyl scaffold supports registration under biorational pesticide frameworks.

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